molecular formula C7H9NO3S B2498493 (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime CAS No. 2230816-82-5

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime

Cat. No.: B2498493
CAS No.: 2230816-82-5
M. Wt: 187.21
InChI Key: OGKILSOFQWEKNO-UHFFFAOYSA-N
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Description

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is a specialized heterocyclic building block designed for advanced chemical synthesis and materials science research. This compound features a thiophene ring core that is functionalized with both dimethoxy groups and an (E)-configured oxime moiety, making it a versatile precursor for the development of novel functional materials. The electron-donating dimethoxy groups are known to influence the electron density of the thiophene system, a property critical in the design of conductive polymers, as demonstrated by the widespread use of 3,4-ethylenedioxythiophene (EDOT) in PEDOT for applications in electrochromic displays, photovoltaics, and sensors . The carbaldehyde oxime functional group provides a reactive handle for further chemical modifications, including cyclization reactions or the formation of other nitrogen-containing heterocycles, which are privileged structures in medicinal and agrochemical research. Thiophene-3-carbaldehyde oxime is an example of a related structure where the oxime group is exploited for such synthetic applications . Researchers can leverage this compound to synthesize complex thiophene-based monomers, ligands, or pharmaceutical intermediates. As a key starting material, its mechanism of action is defined by its role in structure-property relationship studies, where modifications to the thiophene core directly impact the optical, electronic, and binding characteristics of the target molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKILSOFQWEKNO-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CSC(=C1OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime typically involves the reaction of 3,4-dimethoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to nitrile oxides and reduction to corresponding amines. It can also participate in nucleophilic substitution reactions due to the reactivity of its methoxy groups.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties. For instance, some derivatives have shown significant inhibitory effects against specific enzymes related to cancer progression and microbial growth .

Medicine

The compound has been investigated for its role in drug development. Notably, oximes are known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate nerve agents. This property positions this compound as a candidate for therapeutic applications in counteracting organophosphate poisoning .

Industry

In industrial applications, this compound is being explored for its use in developing advanced materials such as polymers and coatings. Its chemical properties make it suitable for creating materials with enhanced durability and performance characteristics.

Case Studies and Experimental Findings

Recent studies have highlighted the antioxidant properties of various oximes, including this compound. In one study, several oximes were synthesized and tested for their antioxidant activity using assays such as DPPH scavenging and CUPRAC tests. The results indicated that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in the cosmetic and pharmaceutical industries .

Another significant finding involved the evaluation of this compound's anti-tyrosinase activity. In experiments assessing inhibitory effects on tyrosinase—a key enzyme in melanin production—certain derivatives demonstrated promising results. This activity suggests potential applications in skin-whitening products or treatments for hyperpigmentation disorders .

Mechanism of Action

The mechanism of action of (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase inhibited by organophosphates, thereby counteracting the toxic effects of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxy groups in the target compound enhance electron density on the thiophene ring compared to unsubstituted Thiophene-2-carbaldehyde oxime. This may increase solubility in polar solvents and alter reactivity in nucleophilic additions or metal coordination .

Synthesis :

  • Oxime formation via hydroxylamine hydrochloride and a base (e.g., K₂CO₃) is a common method, as demonstrated for the quinazoline analogue . The target compound likely follows a similar pathway, though yields may vary due to steric effects from methoxy groups.

Physicochemical and Hazard Profiling

Solubility and Reactivity
  • The dimethoxy-substituted analogue is expected to exhibit higher aqueous solubility due to increased polarity.
  • The quinazoline oxime ’s bicyclic structure may reduce solubility compared to thiophene derivatives but improve thermal stability .
Hazard Assessment Using Structural Similarity

The US-EPA CompTox Chemicals Dashboard employs a Tanimoto similarity score (>0.8) to identify structurally analogous compounds for read-across hazard predictions . For (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime, key analogues include:

  • Thiophene-2-carbaldehyde oxime: Potential irritant (based on aldehyde precursors).
  • Quinazoline derivatives : Some show moderate toxicity in biological assays .

Biological Activity

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two methoxy groups and an oxime functional group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of thiophene derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals.

  • Mechanism : The antioxidant mechanism is primarily attributed to the ability of the oxime group to donate electrons and stabilize free radicals.
  • Research Findings : In vitro assays have demonstrated that thiophene derivatives exhibit significant radical scavenging activity, suggesting their potential use in preventing oxidative damage in cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

  • Studies : Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .
  • Implications : This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiophene derivatives against neurodegenerative diseases.

  • Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation within neural tissues.
  • Research Evidence : Animal models treated with this compound showed improved cognitive function and reduced neuronal damage following induced neurotoxicity .

Case Studies

  • Oxime Derivatives in CNS Disorders :
    A study synthesized various oxime derivatives, including this compound, assessing their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. The compound showed moderate reactivation capabilities, indicating its potential as a therapeutic agent in treating organophosphate poisoning .
  • Antioxidant Evaluation :
    In a comparative study of several thiophene derivatives, this compound was found to have a higher antioxidant capacity than some known antioxidants. The study utilized DPPH and ABTS assays to quantify radical scavenging activity .

Data Table: Biological Activities of this compound

Activity Type Mechanism Research Findings
AntioxidantRadical scavengingSignificant activity against DPPH and ABTS radicals
Anti-inflammatoryInhibition of cytokinesReduced TNF-alpha and IL-6 levels in vitro
NeuroprotectiveReduction of oxidative stressImproved cognitive function in animal models

Q & A

Q. What are the optimal synthetic routes for (E)-3,4-dimethoxythiophene-2-carbaldehyde oxime?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the thiophene-carbaldehyde precursor via nucleophilic substitution or oxidation of a thiophene alcohol.
  • Step 2 : Formation of the oxime via condensation of the aldehyde with hydroxylamine hydrochloride under controlled pH (e.g., buffered at pH 4–5) .
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (E)-isomer, confirmed by NMR coupling constants (e.g., J = 8–10 Hz for trans configuration) . Yield optimization requires strict control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine) .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, confirming the (E)-configuration and hydrogen-bonding networks .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Typical heating rates: 10°C/min under nitrogen .
  • Stability testing : Store the compound in anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis of the oxime group .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activity data for this oxime?

Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Validate enzyme inhibition assays using standardized protocols (e.g., Ellman’s method with human erythrocyte acetylcholinesterase) .
  • Solubility effects : Use dimethyl sulfoxide (DMSO) at ≤1% v/v to avoid solvent interference in cell-based assays .
  • Stereochemical purity : Confirm (E)-isomer purity via HPLC (C18 column, mobile phase: acetonitrile/water) to rule out isomer-dependent effects .

Q. How can computational modeling predict the reactivity of this oxime in organophosphorus antidote studies?

  • Density Functional Theory (DFT) : Calculate the nucleophilic attack efficiency of the oxime group on phosphorylated acetylcholinesterase. Basis sets like B3LYP/6-311+G(d,p) are recommended .
  • Molecular Dynamics (MD) : Simulate binding interactions in solvated systems (e.g., TIP3P water model) to assess steric hindrance from the dimethoxy groups .
  • Docking studies : Use AutoDock Vina to compare binding affinities with related oximes (e.g., pralidoxime) and identify structural modifications for enhanced reactivation .

Q. What experimental designs are critical for evaluating in vivo pharmacokinetics?

  • Animal models : Administer the compound intravenously (dose: 10–20 mg/kg) in rodents to measure plasma half-life and tissue distribution .
  • Metabolite profiling : Use LC-MS/MS to detect hydrolysis products (e.g., thiophene-carbaldehyde) in liver microsomes .
  • Blood-brain barrier (BBB) penetration : Assess CNS availability via tandem mass spectrometry in cerebrospinal fluid .

Data Analysis and Reproducibility

Q. How should researchers resolve inconsistencies in NMR spectral data across studies?

  • Referencing : Calibrate NMR spectra using tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm for ¹H) .
  • Isomer contamination : Integrate peaks for (E) and (Z) configurations separately; a single doublet (δ 8.2–8.5 ppm) confirms (E)-isomer purity .
  • Dynamic effects : Record spectra at 25°C to minimize temperature-dependent shifts in oxime proton signals .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Reaction monitoring : Use thin-layer chromatography (TLC) at each step to verify intermediate formation (e.g., Rf = 0.5 for aldehyde precursor) .
  • Batch consistency : Document solvent lot numbers and supplier specifications (e.g., anhydrous hydroxylamine hydrochloride ≥98%) .
  • Automation : Employ flow chemistry systems for precise control of residence times and mixing ratios in oxime formation .

Toxicity and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Acute exposure : Refer to AEGL guidelines for oximes (e.g., phosgene oxime AEGL-1: 0.17 mg/m³ for 10 min) as a conservative benchmark .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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